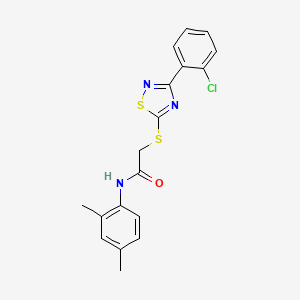

![molecular formula C12H11N3O4S B2676191 3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole CAS No. 957002-73-2](/img/structure/B2676191.png)

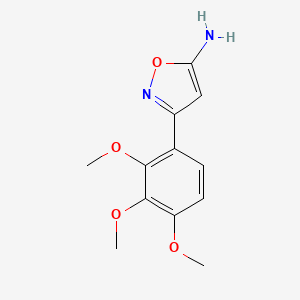

3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole” is a chemical compound with the molecular formula C12H11N3O4S . It has a molecular weight of 293.3 .

Molecular Structure Analysis

The molecular structure of “3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole” can be analyzed using various spectroscopic methods including NMR, FTIR, ES-MS, and UV . The S1-N1 bond length of 1.628 (2) Å is a strong indication of the formation of the title compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole” include its molecular weight (293.3) and molecular formula (C12H11N3O4S) .Scientific Research Applications

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. These compounds serve as a significant template in medicinal chemistry due to their pharmacophore properties, making them valuable synthons in organic synthesis. The synthesis often involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under various conditions, including microwave irradiation, to achieve high yields. These synthetic strategies allow for the annelation of different heterocyclic nuclei with bioactive pyrazoles, extending the categories of heterocyclic systems and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Sulfonamide Inhibitors and Their Applications

Sulfonamide compounds, including pyrazole derivatives, play a critical role as synthetic bacteriostatic antibiotics and are used in various therapeutic applications. They exhibit significant pharmacological effects across diverse conditions, including cancer, glaucoma, inflammation, and antiviral HIV protease inhibition. The review of sulfonamide inhibitors investigates the scientific and patent literature, highlighting the importance of these compounds in developing new drugs and drug candidates (Gulcin & Taslimi, 2018).

Pyrazoline Derivatives as Anticancer Agents

The research into pyrazoline derivatives' biological activity has unveiled their potential as multifunctional agents, particularly in anticancer applications. These derivatives have been synthesized and patented for their significant biological effects, with ongoing research aiming to explore new aspects and work on these compounds. The synthesis of pyrazoline derivatives and their evaluation for anticancer activity indicate the scope of interest among researchers to further investigate this moiety for therapeutic applications (Ray et al., 2022).

properties

IUPAC Name |

3-cyclopropyl-1-(2-nitrophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-7-10(13-14)9-5-6-9/h1-4,7-9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLCRQSOTLHLPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B2676108.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)

![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)

![N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2676123.png)

![Pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2676125.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2676131.png)